![molecular formula C15H12ClNO2 B5226346 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one
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Overview
Description
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one is a chemical compound that belongs to the class of chalcones. It is also known as 4-CPA and has a molecular formula of C15H11ClO2N. This compound has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been found to possess various biochemical and physiological effects. In vitro studies have shown that the compound possesses antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one in lab experiments is its low toxicity and biodegradability. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has potential applications in various fields. Future research could focus on further elucidating the compound's mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential applications in industry and agriculture.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one can be achieved through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol and the product is obtained after purification through recrystallization.
Scientific Research Applications
1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been found to possess pesticidal properties. It has been studied as a potential alternative to synthetic pesticides due to its biodegradability and low toxicity.
In industry, 1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-7-5-11(6-8-12)14(18)9-10-17-13-3-1-2-4-15(13)19/h1-10,17,19H/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNWAIBJJGRRSJ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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